molecular formula C15H12Cl2F2N2O3S B3534940 2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,4-difluorophenyl)acetamide

2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B3534940
M. Wt: 409.2 g/mol
InChI Key: RWRYHAMWXVMXFC-UHFFFAOYSA-N
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Description

2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of dichloro, difluoro, and methylsulfonyl groups attached to an aniline and acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Nitration and Reduction: Nitration of a suitable aromatic compound followed by reduction to obtain the corresponding aniline derivative.

    Chlorination: Introduction of chlorine atoms through electrophilic aromatic substitution.

    Sulfonylation: Reaction with a sulfonyl chloride to introduce the methylsulfonyl group.

    Acylation: Formation of the acetamide moiety through acylation with an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or sulfonyl groups, depending on the reagents used.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups in place of halogens.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,4-difluorophenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dichloroanilino)-N-(2,4-difluorophenyl)acetamide: Lacks the methylsulfonyl group.

    2-(2,3-dichloro-N-methylsulfonylanilino)-N-phenylacetamide: Lacks the difluoro substitution.

    2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,4-dichlorophenyl)acetamide: Contains additional chlorine atoms instead of fluorine.

Uniqueness

The presence of both dichloro and difluoro substitutions, along with the methylsulfonyl group, makes 2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,4-difluorophenyl)acetamide unique. These functional groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, potentially leading to unique properties and applications.

Properties

IUPAC Name

2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2F2N2O3S/c1-25(23,24)21(13-4-2-3-10(16)15(13)17)8-14(22)20-12-6-5-9(18)7-11(12)19/h2-7H,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRYHAMWXVMXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)F)F)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-dichloro-N-methylsulfonylanilino)-N-(2,4-difluorophenyl)acetamide
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